
OSu-PEG4-VC-PAB-MMAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSu-PEG4-VC-PAB-MMAE is a complex chemical compound used primarily in the field of antibody-drug conjugates. It is a drug-linker conjugate that involves the synthesis of monomethylauristatin E, a potent tubulin inhibitor. This compound is designed for site-specific conjugation, making it highly valuable in targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSu-PEG4-VC-PAB-MMAE involves multiple steps, including the conjugation of monomethylauristatin E with a linker. The reaction conditions typically require the use of dimethyl sulfoxide as a solvent, with ultrasonic and warming techniques to ensure proper solubility. The compound is then stored at -80°C, protected from light, and under nitrogen .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to maintain the purity and efficacy of the compound. The final product is often subjected to rigorous quality control measures to ensure its suitability for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: OSu-PEG4-VC-PAB-MMAE primarily undergoes conjugation reactions, where it is linked to antibodies or other targeting molecules. This compound is designed for site-specific conjugation, ensuring that the drug is delivered precisely to the target cells .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include dimethyl sulfoxide, water, and various buffers. The reaction conditions often involve ultrasonic and warming techniques to ensure proper solubility and stability of the compound .
Major Products Formed: The major product formed from the reactions involving this compound is the conjugated antibody-drug complex. This complex is highly specific and effective in targeting and delivering the drug to the desired cells .
Scientific Research Applications
OSu-PEG4-VC-PAB-MMAE has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for the synthesis of complex drug-linker conjugates. In biology and medicine, it is employed in the development of targeted drug delivery systems, particularly for cancer therapy. The compound’s ability to deliver drugs precisely to target cells makes it highly valuable in research and therapeutic applications .
Mechanism of Action
The mechanism of action of OSu-PEG4-VC-PAB-MMAE involves its conjugation to antibodies or other targeting molecules. Once conjugated, the compound is able to deliver the drug precisely to the target cells. The monomethylauristatin E component of the compound acts as a potent tubulin inhibitor, disrupting the microtubule network within the target cells and leading to cell death .
Comparison with Similar Compounds
OSu-PEG4-VC-PAB-MMAE is unique in its ability to provide site-specific conjugation, making it highly effective in targeted drug delivery systems. Similar compounds include OSu-Glu-vc-PAB-MMAE, which also involves the conjugation of monomethylauristatin E but with a different linker. The unique structure of this compound allows for more precise targeting and delivery of the drug .
List of Similar Compounds:Properties
Molecular Formula |
C74H117N11O21 |
|---|---|
Molecular Weight |
1496.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C74H117N11O21/c1-15-48(8)65(56(99-13)43-60(89)84-34-20-24-55(84)67(100-14)49(9)68(92)77-50(10)66(91)52-21-17-16-18-22-52)82(11)72(96)63(46(4)5)81-71(95)64(47(6)7)83(12)74(98)105-44-51-25-27-53(28-26-51)78-69(93)54(23-19-33-76-73(75)97)79-70(94)62(45(2)3)80-57(86)31-35-101-37-39-103-41-42-104-40-38-102-36-32-61(90)106-85-58(87)29-30-59(85)88/h16-18,21-22,25-28,45-50,54-56,62-67,91H,15,19-20,23-24,29-44H2,1-14H3,(H,77,92)(H,78,93)(H,79,94)(H,80,86)(H,81,95)(H3,75,76,97)/t48-,49+,50+,54-,55-,56+,62-,63-,64-,65-,66+,67+/m0/s1 |
InChI Key |
BPGOFDCJYPGDRK-KUVCCIEHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




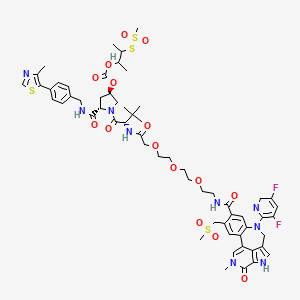
![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride](/img/structure/B10855384.png)
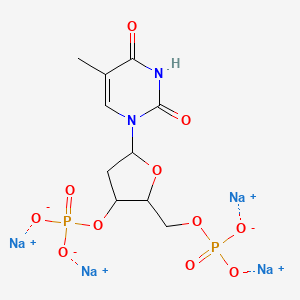

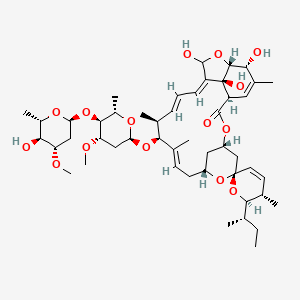
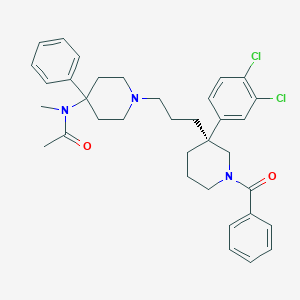
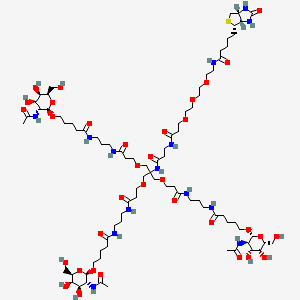
![2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855434.png)
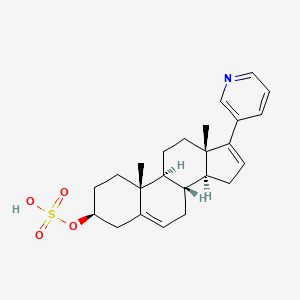

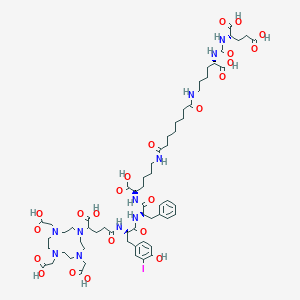
![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)
